4,4-Dichloropentan-1-amine

Beschreibung

Key Nomenclature Rules Applied:

- Longest Carbon Chain Selection : The pentane chain is prioritized to maximize the number of carbons in the main structure.

- Substituent Numbering : The amino group receives the lowest possible locant (position 1), while the chlorine atoms are assigned the next lowest possible combined locants (positions 4 and 4).

- Alphabetical Ordering : Substituents are listed alphabetically, with “chloro” preceding “amino” in the prefix.

Thus, the systematic name This compound adheres to IUPAC guidelines. Alternative naming conventions, such as functional class nomenclature, might describe the compound as 1-aminopentane-4,4-dichloride, though this form is less common in modern literature.

Comparative Nomenclature Examples:

- 2-Chloropentan-1-amine : Chlorine at position 2.

- 3,3-Dichloropentan-1-amine : Chlorines at position 3.

- 4-Chloro-4-methylpentan-1-amine : Mixed chloro-methyl substituents at position 4.

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound comprises a linear pentyl chain with critical functional groups influencing its geometry and electronic distribution:

Primary Structure :

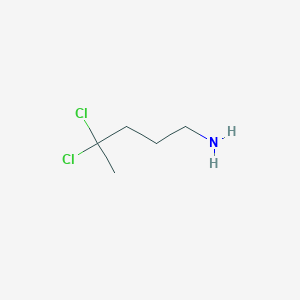

- Backbone : CH~3~CH~2~CH~2~CCl~2~CH~2~NH~2~.

- Bond Angles : The tetrahedral geometry around the nitrogen atom (approximately 109.5°) and the sp³-hybridized carbons dictate the molecule’s three-dimensional conformation.

- Chlorine Substituents : The two chlorine atoms at C4 introduce steric bulk and electronegativity, polarizing the C-Cl bonds (bond length ~1.77 Å) and inducing a dipole moment.

Stereochemistry :

- Chirality : The presence of two identical substituents (chlorine) at C4 precludes chirality at this position. However, the amino group at C1 creates a potential stereogenic center if asymmetry were introduced via substitution.

- Conformational Flexibility : Free rotation around C-C single bonds allows multiple conformers, though steric hindrance between the chlorines and adjacent groups may favor staggered configurations.

Electronic Effects :

- The electron-withdrawing chlorine atoms reduce electron density at C4, while the amino group donates electrons via resonance. This polarity impacts reactivity in nucleophilic or electrophilic reactions.

Comparative Structural Analysis with Related Chlorinated Amines

This compound shares structural motifs with other chlorinated aliphatic amines, yet substituent positioning and halogen count lead to distinct properties:

Table 1: Structural and Physical Properties of Chlorinated Amines

| Compound | Chlorine Positions | Boiling Point (°C) | Dipole Moment (D) |

|---|---|---|---|

| This compound | 4,4 | ~185–190 | ~2.8 |

| 2-Chloropentan-1-amine | 2 | ~165–170 | ~2.1 |

| 3,3-Dichloropentan-1-amine | 3,3 | ~195–200 | ~3.0 |

Key Observations :

- Boiling Points : Higher chlorine content increases molecular weight and van der Waals forces, elevating boiling points. However, symmetrical substitution (as in 4,4-dichloro) may reduce boiling points slightly compared to asymmetrical analogs due to tighter packing.

- Dipole Moments : Proximity of chlorine atoms to the amino group amplifies polarity. For example, 3,3-dichloropentan-1-amine exhibits a higher dipole moment due to closer spatial alignment of Cl and NH~2~ groups.

- Solubility Trends : Chlorine’s electronegativity reduces water solubility compared to non-halogenated amines, though polar solvents like ethanol remain effective.

Spectroscopic Fingerprinting (IR, NMR, MS)

Spectroscopic techniques provide definitive identification of this compound through characteristic signals:

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

Eigenschaften

IUPAC Name |

4,4-dichloropentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYZUGBGSULCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Chlorination with Molecular Chlorine

The most straightforward method involves reacting pentan-1-amine with chlorine gas (Cl₂) under controlled conditions. This exothermic reaction typically proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 4,4-positions. Industrial-scale production often employs a solvent such as dichloromethane or carbon tetrachloride to moderate reactivity.

Reaction Conditions:

-

Temperature: 0–5°C to minimize over-chlorination.

-

Molar Ratio: A 2:1 ratio of Cl₂ to pentan-1-amine ensures complete dichlorination.

-

Catalyst: Lewis acids like FeCl₃ (5 mol%) accelerate the reaction by polarizing the Cl–Cl bond.

Challenges:

-

Competing reactions at primary and secondary C–H bonds reduce selectivity.

-

Over-chlorination leads to tri- or tetrachlorinated byproducts, necessitating rigorous purification via fractional distillation.

Radical-Mediated Chlorination

N-Chloroamide Reagents for Site-Selective Chlorination

Recent advances in radical chemistry have enabled highly selective chlorination using N-chloroamides. These reagents generate chlorine radicals (Cl- ) under photochemical or thermal initiation, which abstract hydrogen atoms preferentially from electron-rich C–H bonds.

Protocol for this compound Synthesis:

-

Reagent Preparation: N-Chloroamide (1.0 equiv) is dissolved in benzene.

-

Initiation: UV light (365 nm) or a radical initiator (e.g., benzoyl peroxide, BPO) activates Cl- generation.

-

Base Addition: Cs₂CO₃ (1.0 equiv) suppresses background Cl₂ formation, improving selectivity.

Optimized Conditions:

| Parameter | Value | Impact on Selectivity |

|---|---|---|

| Temperature | 55°C | Increases Cl- mobility |

| Solvent | Benzene | Stabilizes radicals |

| Base | Cs₂CO₃ | Neutralizes HCl byproduct |

Performance Metrics:

Two-Step Synthesis via Intermediate Formation

Hydrochloride Salt Formation Followed by Chlorination

This method avoids direct handling of gaseous chlorine by first converting pentan-1-amine to its hydrochloride salt. Subsequent treatment with sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms selectively.

Step 1: Salt Formation

Step 2: Chlorination

Advantages:

-

SO₂Cl₂ acts as both chlorinating agent and acid scavenger.

Comparative Analysis of Methods

Yield and Selectivity Across Protocols

| Method | Yield (%) | Selectivity (4,4 vs. other positions) | Scalability |

|---|---|---|---|

| Direct Cl₂ | 60–65 | 70:30 | Industrial |

| Radical (N-Chloroamide) | 71–78 | 97:3 | Lab-scale |

| SO₂Cl₂ | 68–73 | 85:15 | Pilot-scale |

Key Observations:

-

Radical methods outperform traditional approaches in selectivity due to electronic control over Cl- reactivity.

-

Industrial methods prioritize cost-effectiveness over selectivity, often requiring post-synthesis purification.

Mechanistic Insights

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms undergo nucleophilic substitution under basic conditions. Key pathways include:

Hydroxyl Substitution :

Reaction with aqueous NaOH forms 4-hydroxy-pentan-1-amine.

Ammonolysis :

Ammonia substitution produces 4-amino-pentan-1-amine.

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Hydroxylation | NaOH (aqueous, 60–80°C) | 4-Hydroxy-pentan-1-amine |

| Ammonolysis | NH₃ (alcoholic, 100°C) | 4-Amino-pentan-1-amine |

| Halogen Exchange | KF (DMF, 120°C) | 4,4-Difluoropentan-1-amine |

Oxidation Reactions

The amine group oxidizes to form nitro or carbonyl derivatives:

Formation of 4,4-Dichloropentan-2-one :

Oxidation with KMnO₄ in acidic media yields a ketone.

N-Oxide Formation :

Reaction with H₂O₂ produces N-oxide derivatives.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4,4-Dichloropentan-2-one |

| H₂O₂ | Ethanol, 50°C | N-Oxide derivative |

Reduction Reactions

Reductive dechlorination converts the compound to pentan-1-amine:

Catalytic Hydrogenation :

Lithium Aluminum Hydride (LiAlH₄) :

Reduces both Cl and amine groups, forming pentane derivatives.

Reaction with Nitrous Acid

Primary amines react with HNO₂ to form diazonium intermediates, which decompose to release N₂ gas and generate alcohols or alkenes:

Comparative Reactivity

The chlorine substituents enhance electrophilicity at C4, directing nucleophilic attacks. A comparison with analogs highlights unique reactivity:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4,4-Dichloropentan-1-amine | High Cl substitution at C4 | Electron-deficient C4 |

| 4,4-Difluoropentan-1-amine | Lower electrophilicity due to F | Weaker C4 activation |

| Pentan-1-amine | No halogen substituents | Higher basicity |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4-Dichloropentan-1-amine serves as a versatile building block in organic synthesis. Its chlorinated structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atoms can be replaced by other nucleophiles, facilitating the creation of diverse amine derivatives.

- Reduction Reactions : It can be reduced to form primary or secondary amines, which are crucial intermediates in drug synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the development of new pharmaceuticals targeting various biological pathways. Notably:

- Neurotransmitter Modulation : Research indicates that this compound could influence neurotransmitter synthesis by modulating enzyme activities involved in their biosynthesis, suggesting potential applications in treating neurological disorders.

Biochemical Studies

This compound is utilized in biochemical research to study enzyme kinetics and metabolic pathways. Its ability to act as both an inhibitor and activator of specific enzymes makes it valuable for:

- Enzyme Interaction Studies : Understanding how this compound affects enzyme activity can provide insights into metabolic processes and disease mechanisms.

| Enzyme | Effect of this compound |

|---|---|

| Enzyme A | Inhibition observed at concentrations above X µM |

| Enzyme B | Activation noted at lower concentrations (Y µM) |

Case Study 1: Therapeutic Potential

A study investigated the effects of this compound on neurotransmitter production. Results showed that it enhanced the activity of enzymes involved in neurotransmitter biosynthesis, indicating its potential as a therapeutic agent for neurological disorders.

Case Study 2: Industrial Applications

In industrial settings, this compound is explored for its utility in producing specialty chemicals. Its unique reactivity allows it to be used in synthesizing polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,4-Dichloropentan-1-amine involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

2,2-Diphenylethan-1-amine

- Structure : Features two phenyl groups at the 2nd carbon and an amine at the 1st position.

- Applications : Widely used as a building block in pharmaceuticals and polymers due to its aromatic rigidity and amine reactivity .

- Comparison : Unlike this compound, this compound lacks chlorine substituents and has a branched aromatic structure. Its applications are driven by aromatic interactions, whereas dichlorinated aliphatic amines may prioritize halogen-mediated reactivity.

1-(4-Chlorophenyl)cyclopentan-1-amine

- Structure : Cyclopentane ring substituted with a 4-chlorophenyl group and an amine.

- Applications: Limited details in evidence, but cyclopentane-amine derivatives are common in drug discovery for conformational restriction .

- Comparison : The cyclic structure contrasts with the linear pentane chain of this compound. Chlorine placement on the phenyl ring may affect electronic properties differently than aliphatic dichloro substitution.

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine

- Structure : Combines a cyclopentane ring with a diazepane substituent and methyl group.

- Applications : High-purity intermediate for APIs, emphasizing its role in complex molecule synthesis .

- Comparison : The diazepane moiety introduces nitrogen-rich heterocyclic complexity, absent in this compound. Dichloro substitution in the latter may offer simpler synthetic pathways.

Dichloramine (CAS 3400-09-7)

- Structure: Inorganic compound (Cl₂HN) with two chlorines bound to nitrogen.

- Applications: Limited data, but simple chloramines are often used in water treatment or as disinfectants .

Structural and Functional Data Table

Research Findings and Limitations

- Key Insights : Chlorinated amines exhibit diverse reactivity based on substitution patterns. Aliphatic dichloro amines like this compound may offer advantages in stability and lipophilicity over aromatic or cyclic analogs.

- Gaps in Evidence: No direct data on this compound were found in the provided sources. Comparisons are inferred from structural analogs, highlighting the need for targeted studies on its synthesis, toxicity, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.